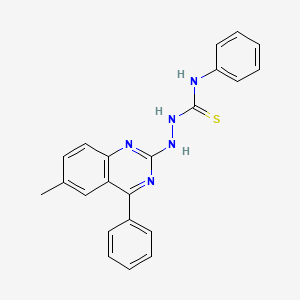![molecular formula C18H18ClN5OS B2859617 2-{[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide CAS No. 894038-00-7](/img/structure/B2859617.png)
2-{[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide is a complex organic compound belonging to the class of triazolopyridazines This compound is characterized by the presence of a triazole ring fused with a pyridazine ring, along with a chlorophenyl group and a cyclopentylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide typically involves multiple steps. One common approach starts with the preparation of the triazolopyridazine core. This can be achieved by reacting 4-chlorophenylhydrazine with ethyl acetoacetate to form the intermediate hydrazone, which is then cyclized to form the triazolopyridazine ring system. The sulfanyl group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent. Finally, the cyclopentylacetamide moiety is attached through an amide coupling reaction using cyclopentylamine and an appropriate coupling agent such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process .
化学反応の分析
Types of Reactions
2-{[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving triazolopyridazine derivatives.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-{[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide involves its interaction with specific molecular targets in the body. The triazolopyridazine core can bind to enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to therapeutic effects such as anti-inflammatory or anticancer activity .
類似化合物との比較
Similar Compounds
- 2-{[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide
- 2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide
Uniqueness
Compared to similar compounds, 2-{[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide may exhibit unique biological activities due to the presence of the chlorophenyl group, which can influence its binding affinity and selectivity for specific targets .
特性
IUPAC Name |
2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c19-13-7-5-12(6-8-13)15-9-10-16-21-22-18(24(16)23-15)26-11-17(25)20-14-3-1-2-4-14/h5-10,14H,1-4,11H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRJUTGMCJKHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B2859535.png)
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2859538.png)
![2-(Butylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2859539.png)
![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2859541.png)
![3-[(3-phenoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2859542.png)
![2-((2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2859543.png)

![2-chloro-N-[2-methyl-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2859546.png)


![1-(4-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B2859552.png)
![2-cyano-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2859553.png)

